molecular formula C15H13Cl2NO3 B5721952 N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide

N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide

Cat. No. B5721952
M. Wt: 326.2 g/mol
InChI Key: LPPBGDFVAOUOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most widely used NSAIDs in the world. In

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It does this by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By reducing the production of prostaglandins, N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, and to inhibit platelet aggregation. In addition, this compound has been shown to have antioxidant properties and to be able to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide for lab experiments is its well-established synthesis method and extensive scientific research. It is a widely used and well-understood drug, which makes it a good choice for experiments that require a known and reliable drug. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide. One area of interest is its potential use in the treatment of cancer. Diclofenac has been shown to have anti-cancer properties, and further research is needed to explore its potential in this area. In addition, there is interest in the use of this compound in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation in the brain. Other areas of interest include the development of new formulations of this compound for improved efficacy and reduced toxicity, and the investigation of its potential use in combination with other drugs for the treatment of various conditions.
Conclusion:
In conclusion, this compound is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. It has a well-established synthesis method and has been investigated for its potential use in the treatment of a variety of conditions. While it has advantages for lab experiments, its potential toxicity can be a limitation. There are many future directions for research on this compound, including its use in the treatment of cancer, Alzheimer's disease, and other conditions, as well as the development of new formulations and combinations with other drugs.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide involves the reaction of 2,4-dichlorophenylacetic acid with 2,6-dimethoxyaniline in the presence of thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield this compound. This synthesis method has been well-established and is widely used in the production of this compound for both medical and research purposes.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. In addition, N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-11-7-6-9(16)8-10(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPBGDFVAOUOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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